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Psc protein

Chromatin Architecture Nucleosome Bridging Stoichiometry

The Psc protein (Posterior Sex Combs, CAS 141560-38-5) is a Drosophila melanogaster Polycomb group (PcG) transcriptional repressor and a core, non-redundant subunit of the Polycomb Repressive Complex 1 (PRC1). It is characterized by an N-terminal RING finger domain, which heterodimerizes with dRING (Sce) to form an E3 ubiquitin ligase that catalyzes histone H2A monoubiquitination, and a large, intrinsically disordered C-terminal region (CTR) that mediates non-enzymatic, direct chromatin compaction and bridging independent of its ubiquitin ligase activity.

Molecular Formula C10H13NO2
Molecular Weight 0
CAS No. 141560-38-5
Cat. No. B1174784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsc protein
CAS141560-38-5
SynonymsPsc protein
Molecular FormulaC10H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psc Protein (CAS 141560-38-5): Definition, Classification, and Core Attributes


The Psc protein (Posterior Sex Combs, CAS 141560-38-5) is a Drosophila melanogaster Polycomb group (PcG) transcriptional repressor and a core, non-redundant subunit of the Polycomb Repressive Complex 1 (PRC1) [1]. It is characterized by an N-terminal RING finger domain, which heterodimerizes with dRING (Sce) to form an E3 ubiquitin ligase that catalyzes histone H2A monoubiquitination, and a large, intrinsically disordered C-terminal region (CTR) that mediates non-enzymatic, direct chromatin compaction and bridging independent of its ubiquitin ligase activity [2]. This dual functionality—enzymatic histone modification and non-enzymatic chromatin architectural remodeling—defines Psc as a central, multi-valent regulator of stable, heritable gene silencing during development.

Critical Limitations of Using Generic PRC1 Subunit Analogs in Place of Psc Protein (CAS 141560-38-5)


The assumption that Psc protein can be functionally replaced by other PRC1 subunits, its paralogs (e.g., Su(z)2), or even orthologous mammalian PCGF proteins is demonstrably invalid. Experimental evidence shows that Psc possesses a unique, non-enzymatic chromatin compaction and bridging activity encoded entirely within its intrinsically disordered C-terminal region (CTR), a function that is not shared by the mammalian PCGF homolog M33 [1]. Furthermore, while Psc and its paralog Su(z)2 exhibit functional redundancy in specific developmental contexts, they are not interchangeable; Su(z)2 cannot fully compensate for the loss of Psc in all tissue types, and genetic interaction studies reveal distinct and non-overlapping roles [2]. The quantitative and mechanistic differences detailed below underscore why substituting Psc with a generic analog, even a close relative, will lead to divergent and potentially misleading experimental outcomes in studies of chromatin architecture, transcriptional repression, and developmental biology.

Quantitative Differentiation of Psc Protein (CAS 141560-38-5) from Its Closest Analogs and Orthologs


Psc Protein Establishes a Definitive Stoichiometry of One Protein per Nucleosome for Maximal Chromatin Compaction

Psc protein achieves full chromatin compaction at a precise and quantifiable stoichiometry of one Psc molecule per nucleosome. This is not a class-level property; the mechanism is distinct from other chromatin architectural proteins [1]. In contrast, the related PRC1 subunit Polyhomeotic (Ph) exhibits minimal effect on chromatin compaction in vitro, and the mammalian PCGF homolog M33/Cbx2, while also capable of compaction, operates through a non-homologous, basic patch region not conserved in Psc [2][3]. This highlights that Psc's compaction efficiency and mechanism are not universally shared across PRC1 subunits or orthologs.

Chromatin Architecture Nucleosome Bridging Stoichiometry Scanning Transmission Electron Microscopy (STEM)

The Intrinsically Disordered C-Terminal Region (CTR) of Psc is Sufficient for Forming Extensive Chromatin Bridging Networks

The C-terminal region of Psc (Psc-CTR) is not merely a structural tether; it is the active, functional domain responsible for the formation of extensive, bridged chromatin fibrillar networks in vitro. Psc-CTR alone is sufficient for this architectural activity [1]. In contrast, the related PRC1 subunit Polyhomeotic (Ph), despite containing a polymerizing sterile alpha motif (SAM) domain implicated in condensate formation, has little effect on the formation or structure of these chromatin networks [1]. The activity of Psc-CTR represents a distinct, non-enzymatic function that is not replicated by other PRC1 components or orthologs, underscoring Psc's unique role in higher-order chromatin organization.

Intrinsically Disordered Region (IDR) Chromatin Bridging PRC1 Phase Separation

Psc Inhibits Chromatin Remodeling with High Efficiency on Physiological Multinucleosome Templates but Not on Mononucleosomes

Psc's ability to inhibit ATP-dependent chromatin remodeling by the SWI/SNF complex is highly template-dependent. It inhibits remodeling of multinucleosome arrays effectively, but inhibits mononucleosome remodeling poorly [1]. This mechanistic requirement for higher-order chromatin structure is a distinguishing feature of Psc's function. It suggests that Psc does not simply occlude a binding site on a single nucleosome but rather acts by bridging and stabilizing a compacted, oligomeric chromatin state that is refractory to remodeling enzymes. This stands in contrast to other proteins that might inhibit remodeling by simple, steric occlusion on any template.

Chromatin Remodeling Nucleosome Transcription SWI/SNF

DNA Binding Induces a Specific Conformational Reorganization of the Psc C-Terminal Region, Coupling PRC1 Core to Chromatin

DNA binding induces a conformational change in the intrinsically disordered C-terminal region of Psc (Psc-CTR), causing it to adopt a more compact structure and facilitating intramolecular crosslinks between the Psc-CTR and the PRC1 core [1]. This DNA-driven reorganization, mapped at residue-level resolution by crosslinking mass spectrometry and protein footprinting, reveals a bipartite DNA-binding surface on the Psc-CTR. This is a specific, measurable feature of Psc. The reorganization brings the high-affinity DNA/chromatin binding region in proximity to the PRC1 core without disrupting the interface between the ubiquitin ligase and the nucleosome [1], a level of coordinated regulation not described for other PRC1 subunits or orthologs.

Intrinsically Disordered Protein DNA Binding Crosslinking Mass Spectrometry Protein Footprinting

Functional Redundancy with Paralogs is Cell-Type Specific and Not Universal

While Psc and its paralog Su(z)2 are functionally redundant in the Drosophila ovary's follicle stem cell lineage [1], this redundancy is not universal. In the Drosophila testis, Psc and Su(z)2 are specifically required in the somatic Cyst Stem Cell (CySC) lineage but are dispensable for the Germline Stem Cell (GSC) lineage [2]. Loss of both Psc and Su(z)2 in the CySC lineage leads to abnormal cellular aggregates and tumorigenesis, a phenotype not observed when only one is lost, confirming their overlapping but essential roles in a specific cell type. This cell-type-specific requirement means that experimental substitution with Su(z)2 alone may not rescue Psc function in all biological contexts, particularly in the male germline niche.

Functional Redundancy Stem Cells Drosophila Testis Cyst Stem Cells (CySC)

The Chromatin Compaction Function is Evolutionarily Divergent: Psc vs. Mammalian M33

While the PRC1 complex is conserved from flies to mammals, the subunit responsible for chromatin compaction has diverged. In Drosophila, this function resides in the Psc subunit, which achieves compaction via its intrinsically disordered C-terminal region [1]. In mice, the chromatin compaction activity is unexpectedly performed by a different PRC1 subunit, M33 (Cbx2), which is non-homologous to Psc [2]. This functional divergence means that Psc's specific mechanism of chromatin bridging is not directly replaced by a single mammalian ortholog. Mammalian PCGF proteins (the orthologous family to Psc) may lack this direct compaction function, instead relying on M33.

Evolutionary Conservation PRC1 M33/Cbx2 Chromatin Compaction

High-Value Research Applications for Psc Protein (CAS 141560-38-5) Based on Differentiated Evidence


Precise In Vitro Reconstitution of PRC1-Mediated Chromatin Compaction and Bridging

Researchers aiming to biochemically reconstitute the non-enzymatic, architectural functions of the Polycomb Repressive Complex 1 (PRC1) on nucleosomal templates must include the full-length Psc protein. Substituting Psc with its paralog Su(z)2 or omitting its C-terminal region (CTR) will fail to replicate the formation of extensive chromatin bridging networks observed in vitro. The quantifiable stoichiometry of one Psc per nucleosome for maximal compaction provides a precise molecular benchmark for ensuring that reconstituted complexes are functionally complete [1]. This is essential for studies of chromatin higher-order structure, phase separation, and the biophysical basis of gene silencing [2].

Drosophila Stem Cell and Developmental Biology Studies

Investigators using the Drosophila testis or ovary as a model for stem cell niche regulation must be aware of the tissue-specific functional redundancy between Psc and Su(z)2. Experiments requiring complete loss of PRC1 function in the Cyst Stem Cell (CySC) lineage, for example, necessitate the creation of double-mutant clones for both Psc and Su(z)2, as loss of either gene alone is insufficient to induce the tumor-like phenotype [3]. Therefore, procurement of genetic tools targeting Psc specifically (e.g., antibodies, RNAi lines, mutant alleles) remains essential for dissecting its unique contributions to cell identity and tumor suppression, independent of its paralog [4].

Comparative Evolutionary Studies of Polycomb Group Protein Function

For scientists studying the evolution of epigenetic silencing mechanisms across species, Psc serves as a critical functional benchmark. Its unique role as the primary chromatin compacting subunit in Drosophila PRC1 contrasts sharply with the situation in mammals, where this function is performed by the non-homologous M33/Cbx2 protein [5]. Direct comparison of the biophysical properties of the Psc-CTR with the basic patch region of M33, as well as with the IDRs of other chromatin architectural proteins, is necessary to understand how similar functional outcomes (chromatin compaction) have been achieved through divergent evolutionary paths within a conserved multi-protein complex [6].

Mapping DNA-Dependent Conformational Dynamics of Intrinsically Disordered Regions

The intrinsically disordered C-terminal region of Psc is an ideal model system for investigating how flexible protein domains undergo specific conformational changes upon binding to DNA or chromatin. The validated methodology of combining crosslinking mass spectrometry (XL-MS) with protein footprinting on the Psc-CTR has already provided a residue-level map of its bipartite DNA-binding surface and DNA-induced structural compaction [7]. Researchers can leverage this established, high-resolution framework to study the effects of mutations, post-translational modifications, or interaction with other PRC1 subunits on the conformational landscape of this critical IDR, providing insights into the fundamental mechanisms of disorder-to-order transitions in nucleic acid-binding proteins [7].

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